2-Fluorodiphenylmethane
Overview
Description
2-Fluorodiphenylmethane is a chemical compound with the formula C13H11F . It has a molecular weight of 186.2248 .
Synthesis Analysis
The synthesis of 2-Fluorodiphenylmethane has been studied in the context of the Menshutkin reaction between DABCO and benzyl fluoride/fluorodiphenylmethane . This reaction has been investigated in both the gas and solvent phase by performing DFT calculations at B3LYP/6-31G(d,p) level of theory .Molecular Structure Analysis
The molecular structure of 2-Fluorodiphenylmethane consists of 13 carbon atoms, 11 hydrogen atoms, and 1 fluorine atom . It contains a total of 26 bonds, including 15 non-hydrogen bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Chemical Reactions Analysis
The Menshutkin reaction between DABCO and benzyl fluoride/fluorodiphenylmethane has been investigated . The Gibbs free energy profiles to reach the possible transition states, i.e., five-membered ring transition state and SN2 transition state show that the reaction between DABCO and benzyl fluoride proceeds through SN2 transition state in accordance with previously reported studies, while the reaction between DABCO and fluorodiphenylmethane proceeds through five-membered ring transition state .Scientific Research Applications
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Fluorescent Probes in Biomedical Applications
- Field : Biomedical Research
- Application : Fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields, facilitating the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .
- Method : The preparation of these probes is simple, and they are known for their sensitivity and selectivity. Many long-wavelength fluorescent probes developed have also proven applicable for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics .
- Results : Impressive progress has been made in the development of sensing agents and materials for the detection of ions, organic small molecules, and biomacromolecules including enzymes, DNAs/RNAs, lipids, and carbohydrates that play crucial roles in biological and disease-relevant events .
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Polymethine Fluorophores in Biomedical Applications
- Field : Biomedical Imaging
- Application : Polymethine cyanine dyes, as the most important class of organic near-infrared-II (NIR-II) fluorophores, recently received increasing attention due to their high molar extinction coefficients, intensive fluorescence brightness, and flexible wavelength tunability for fluorescent bioimaging applications .
- Method : Recent research advances in molecular tailoring design strategies of NIR-II polymethine fluorophores have led to improved optical performance, including tunable fluorescence, improved brightness, improved water solubility, and stability .
- Results : These fluorophores have shown promise in representative bioimaging and biosensing applications .
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Fluorinated Polymers in Energy Applications
- Field : Energy Applications
- Application : Fluorinated polymers have found use in energy applications such as fuel cell membranes, lithium-ion batteries, and photovoltaics .
- Method : These materials are chosen for their unique properties, including high performance, stability, and tunability .
- Results : The use of these materials in energy applications has led to improved efficiency and performance .
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Fluorinated Polymers in High-Tech Areas
- Field : High-Tech Industries
- Application : High-tech areas such as aerospace and aeronautics, automotives, building industries, textile finishings, and electronics have seen the use of fluorinated polymers .
- Method : These materials are used in various ways depending on the specific industry, but they are generally chosen for their unique properties, including resistance to heat, chemicals, and electricity .
- Results : The use of these materials in high-tech industries has led to improved product performance and longevity .
Safety And Hazards
Safety measures for handling 2-Fluorodiphenylmethane include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1-benzyl-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWVDXKZLGXVHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191380 | |
Record name | 2-Fluorodiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorodiphenylmethane | |
CAS RN |
3794-15-8 | |
Record name | 2-Fluorodiphenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003794158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3794-15-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluorodiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3794-15-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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